

# ERG240: A Technical Guide to a Novel Immunometabolic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ERG240    |           |
| Cat. No.:            | B10830378 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ERG240** is an experimental, orally active small molecule that acts as a selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon Pharmaceuticals, a preclinical-stage biotechnology company, **ERG240** has demonstrated significant anti-inflammatory properties in preclinical models by modulating the metabolic reprogramming of macrophages. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to **ERG240**.

### **Discovery and Development**

ERG240 was identified through molecular modeling approaches based on the X-ray crystal structures of human BCAT1.[1] It is a water-soluble structural analog of the branched-chain amino acid (BCAA) leucine.[1] The discovery of ERG240 is part of a broader effort in targeting metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals, the developer of ERG240, focuses on identifying key immune cells and their metabolic pathways that drive disease, and then designing small molecules to modulate these pathways.

[3][4] Currently, ERG240 appears to be in the preclinical stage of development, with no publicly available information on clinical trials.



### **Mechanism of Action**

**ERG240** is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC50 in the range of 0.1–1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against the mitochondrial isoform, BCAT2.[1]

In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to support the production of pro-inflammatory mediators. [2] BCAT1 plays a pivotal role in this process by catalyzing the transamination of BCAAs, particularly leucine, to their corresponding branched-chain  $\alpha$ -keto acids (BCKAs) and glutamate. This diversion of metabolites from the Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is associated with inflammation.

By competitively inhibiting BCAT1, **ERG240** "fixes" the broken Krebs cycle.[2] This leads to a reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key consequence of BCAT1 inhibition by **ERG240** is the significant reduction in the expression of Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory cellular phenotype.

## **Signaling Pathways**

The primary signaling pathway affected by **ERG240** is the BCAT1-IRG1-itaconate axis within the broader context of macrophage metabolic reprogramming.





Click to download full resolution via product page

**ERG240** inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway in macrophages.

**ERG240** treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene expression and a reduction in reactive oxygen species (ROS).





Click to download full resolution via product page

**ERG240**'s inhibition of BCAT1 leads to the activation of the NRF2 antioxidant pathway.

Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice treated with **ERG240** revealed a downregulation of an interferon-inducible GTPase gene signature.

# Quantitative Data In Vitro Potency



| Parameter | Value    | Cell/Enzyme<br>System                                         | Reference |
|-----------|----------|---------------------------------------------------------------|-----------|
| IC50      | 0.1–1 nM | Recombinant Human<br>BCAT1                                    | [1]       |
| IC50      | ~5–10 mM | Murine Bone Marrow-<br>Derived Macrophage<br>(BMDM) Migration | [1]       |

### **Preclinical Pharmacokinetics in Mice**

A study in mice revealed that **ERG240** has excellent bioavailability and a relatively short half-life.[1]

Table 1: Pharmacokinetic Parameters of **ERG240** in Mice after Intravenous (IV) Administration (125 mg/kg)[1]

| Parameter | Unit           | Value |
|-----------|----------------|-------|
| C0        | μg/mL          | 185.3 |
| t1/2      | h              | 0.6   |
| AUC_last  | μg <i>h/mL</i> | 102.8 |
| AUC_inf   | μgh/mL         | 102.9 |
| Vz        | L/kg           | 1.0   |
| Cl        | L/h/kg         | 1.2   |
| MRT_last  | h              | 0.4   |

Table 2: Pharmacokinetic Parameters of **ERG240** in Mice after Oral (PO) Administration (500 mg/kg)[1]



| Parameter | Unit           | Value |
|-----------|----------------|-------|
| Cmax      | μg/mL          | 102.3 |
| Tmax      | h              | 0.3   |
| AUC_last  | μg <i>h/mL</i> | 86.8  |
| AUC_inf   | μgh/mL         | 86.9  |
| t1/2      | h              | 0.5   |
| F (%)     | %              | 21.1  |

### In Vivo Efficacy in Preclinical Models

ERG240 has demonstrated significant efficacy in animal models of inflammatory diseases.

Table 3: Efficacy of ERG240 in a Mouse Model of Collagen-Induced Arthritis (CIA)[1]

| Parameter                          | Treatment | Outcome       |
|------------------------------------|-----------|---------------|
| Inflammation                       | ERG240    | 53% reduction |
| Cartilage Degradation              | ERG240    | 74% reduction |
| Pannus Formation & Bone<br>Erosion | ERG240    | 86% reduction |

In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of **ERG240** for 10 days resulted in significantly reduced glomerular crescent formation, proteinuria, and serum creatinine.[6]

# Experimental Protocols BCAT1 Inhibition Assay (Fluorometric)

The inhibitory activity of **ERG240** on BCAT1 is determined using a continuous fluorometric assay.[1] This assay couples the production of  $\alpha$ -ketoisocaproate (the product of leucine transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results in a decrease in fluorescence.



- Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the coupled reaction.
- Reagents: Recombinant human BCAT1, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.
- Procedure (General):
  - Recombinant BCAT1 is incubated with varying concentrations of **ERG240**.
  - The reaction is initiated by the addition of L-leucine and  $\alpha$ -ketoglutarate.
  - The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction mixture.
  - The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time.
  - IC50 values are calculated from the dose-response curves.

### **Macrophage Migration Assay (Transwell)**

The effect of **ERG240** on macrophage migration is assessed using a transwell assay.[1]





Click to download full resolution via product page

Workflow for assessing the effect of **ERG240** on macrophage migration.



### **RNA-Sequencing of Macrophages**

To understand the global transcriptional changes induced by **ERG240**, RNA-sequencing is performed on macrophages.[1]

- Cell Culture and Treatment: Human monocyte-derived macrophages (hMDMs) or mouse peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of ERG240.
- RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
- Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using a TruSeq Stranded mRNA kit).
- Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis:
  - Raw sequencing reads are processed for quality control.
  - Reads are aligned to the appropriate reference genome (human or mouse).
  - · Gene expression is quantified.
  - Differential gene expression analysis is performed to identify genes up- or down-regulated by ERG240 treatment.
  - Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by ERG240.

### Conclusion

**ERG240** is a promising preclinical candidate that targets the metabolic reprogramming of macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1 offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, warrant further investigation into the therapeutic potential of **ERG240**. Future studies



should focus on completing IND-enabling studies to pave the way for clinical evaluation in patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Ergon Pharmaceuticals 2025 Company Profile & Competitors Tracxn [tracxn.com]
- 4. Ergon Pharmaceuticals LLC:Company Profile & Technical Research, Competitor Monitor, Market Trends - Discovery | PatSnap [discovery.patsnap.com]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcript Dynamics of Pro-Inflammatory Genes Uncovered by RNA-Seq Analysis of Subcellular RNA Fractions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ERG240: A Technical Guide to a Novel Immunometabolic Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830378#investigating-the-discovery-and-development-of-erg240]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com